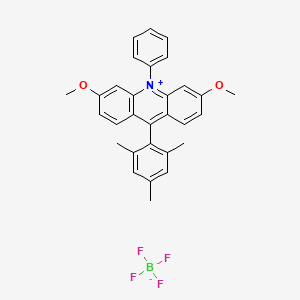
9-Mesityl-3,6-dimethoxy-10-phenylacridin-10-ium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Mesityl-3,6-dimethoxy-10-phenylacridin-10-ium tetrafluoroborate is a compound derived from acridine, a quinoline derivative. This compound is known for its robust chemical stability and is often used as a photocatalyst in various chemical reactions. It is an acridinium-based photocatalyst that serves as an alternative to transition-metal-based photocatalysts due to its higher chemical stability and attenuated redox potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Mesityl-3,6-dimethoxy-10-phenylacridin-10-ium tetrafluoroborate involves the reaction of acridine derivatives with mesityl and phenyl groups under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is monitored closely to maintain the desired reaction conditions and to prevent the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
9-Mesityl-3,6-dimethoxy-10-phenylacridin-10-ium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of a catalyst to ensure high efficiency .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different acridinium derivatives, while substitution reactions can produce a variety of substituted acridinium compounds .
Scientific Research Applications
9-Mesityl-3,6-dimethoxy-10-phenylacridin-10-ium tetrafluoroborate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-Mesityl-3,6-dimethoxy-10-phenylacridin-10-ium tetrafluoroborate involves its role as a photocatalyst. Upon exposure to light, the compound undergoes photoexcitation, leading to the formation of reactive cation radical species. These reactive species can then participate in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific reaction and the substrates used .
Comparison with Similar Compounds
Similar Compounds
9-Mesityl-10-phenylacridinium tetrafluoroborate: Similar in structure but lacks the dimethoxy groups.
9-Mesityl-3,6-di-tert-butyl-10-phenylacridinium tetrafluoroborate: Contains tert-butyl groups instead of methoxy groups.
9-Mesityl-10-methylacridinium tetrafluoroborate: Contains a methyl group instead of methoxy groups.
Uniqueness
The presence of the dimethoxy groups in 9-Mesityl-3,6-dimethoxy-10-phenylacridin-10-ium tetrafluoroborate enhances its photophysical properties, making it a more efficient photocatalyst compared to its analogs. This unique feature allows it to participate in a wider range of photochemical reactions with higher efficiency .
Properties
Molecular Formula |
C30H28BF4NO2 |
|---|---|
Molecular Weight |
521.4 g/mol |
IUPAC Name |
3,6-dimethoxy-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate |
InChI |
InChI=1S/C30H28NO2.BF4/c1-19-15-20(2)29(21(3)16-19)30-25-13-11-23(32-4)17-27(25)31(22-9-7-6-8-10-22)28-18-24(33-5)12-14-26(28)30;2-1(3,4)5/h6-18H,1-5H3;/q+1;-1 |
InChI Key |
LHDIILHNEHWLCZ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=CC(=CC3=[N+](C4=C2C=CC(=C4)OC)C5=CC=CC=C5)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















